Cas no 2134123-88-7 (n-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-8-carboxamide)

N-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide is a specialized organic compound featuring a benzoxazine core fused with a cyclohexyl cyanamide moiety. Its unique structure imparts potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules or as a scaffold for drug discovery. The presence of the cyanocyclohexyl group enhances steric and electronic properties, while the benzoxazine ring system offers versatility for further functionalization. This compound may exhibit favorable stability and reactivity, making it suitable for applications in heterocyclic synthesis or as a precursor for pharmacologically active agents. Its well-defined molecular architecture allows for precise modifications in targeted research applications.
n-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-8-carboxamide structure
2134123-88-7 structure
商品名:n-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-8-carboxamide
CAS番号:2134123-88-7
MF:C16H17N3O3
メガワット:299.324483633041
CID:5453297
PubChem ID:136523828

n-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-8-carboxamide 化学的及び物理的性質

名前と識別子

    • AKOS033066999
    • n-(1-cyanocyclohexyl)-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-8-carboxamide
    • Z1128701777
    • 2134123-88-7
    • EN300-26688895
    • N-(1-Cyanocyclohexyl)-3-oxo-4H-1,4-benzoxazine-8-carboxamide
    • n-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-8-carboxamide
    • インチ: 1S/C16H17N3O3/c17-10-16(7-2-1-3-8-16)19-15(21)11-5-4-6-12-14(11)22-9-13(20)18-12/h4-6H,1-3,7-9H2,(H,18,20)(H,19,21)
    • InChIKey: ZDAQOKRBIUXBLP-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=CC=CC2=C1OCC(N2)=O)NC1(C#N)CCCCC1

計算された属性

  • せいみつぶんしりょう: 299.12699141g/mol
  • どういたいしつりょう: 299.12699141g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 504
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 91.2Ų

n-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-8-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26688895-0.05g
N-(1-cyanocyclohexyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide
2134123-88-7 95.0%
0.05g
$212.0 2025-03-20

n-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-8-carboxamide 関連文献

n-(1-Cyanocyclohexyl)-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-8-carboxamideに関する追加情報

N-(1-Cyanocyclohexyl)-3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine-8-Carboxamide: A Comprehensive Overview

The compound N-(1-Cyanocyclohexyl)-3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine-8-Carboxamide, identified by the CAS number 2134123-88-7, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound has garnered attention due to its unique structural features and promising pharmacological properties. Recent studies have highlighted its role in drug development, particularly in the design of bioactive molecules targeting specific therapeutic areas.

The molecular structure of N-(1-Cyanocyclohexyl)-3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine-8-Carboxamide is characterized by a benzoxazine ring system fused with a cyclohexyl group substituted with a cyano moiety. This combination of functional groups contributes to its stability and reactivity. The benzoxazine core is known for its ability to form hydrogen bonds, which enhances its solubility and bioavailability—a critical factor in drug design. The cyano group attached to the cyclohexane ring introduces electron-withdrawing effects, further modulating the compound's electronic properties and reactivity.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving coupling agents and protecting groups. Researchers have optimized reaction conditions to achieve high yields and purity levels, making it more accessible for large-scale production. The synthesis process typically involves the condensation of amines with activated carboxylic acids or their derivatives, followed by cyclization to form the benzoxazine ring.

In terms of pharmacological activity, N-(1-Cyanocyclohexyl)-3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine-8-Carboxamide has shown potential as a modulator of enzyme activity and receptor binding. Studies conducted in vitro have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary in vivo studies in animal models have indicated moderate efficacy in reducing inflammation without significant adverse effects.

The compound's unique structure also makes it a valuable tool in materials science. Its ability to form stable amide bonds allows for its use in polymer synthesis and as a building block for advanced materials with tailored properties. Recent research has explored its application in creating biodegradable polymers for use in biomedical devices and drug delivery systems.

From an environmental standpoint, the synthesis and application of N-(1-Cyanocyclohexyl)-3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine-8-Carboxamide are being evaluated for their sustainability. Researchers are investigating green chemistry approaches to minimize waste and energy consumption during production. This focus aligns with global efforts to promote eco-friendly chemical processes and reduce the environmental footprint of pharmaceutical manufacturing.

In conclusion, N-(1-Cyanocyclohexyl)-3-Oxo-3,4-Dihydro-2H-1,4-Benzoxazine-8-Carboxamide represents a promising compound with diverse applications across multiple disciplines. Its structural versatility and functional group diversity make it a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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